4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine is a chemical compound with the molecular formula C7H10N4O2. It is a derivative of pyrazole, a five-membered ring structure containing two adjacent nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-cyano-1H-pyrazole-5-carboxylic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 4-cyano-1H-pyrazole-5-carboxylic acid
- 5-amino-1H-pyrazole-4-carbonitriles
- Diphenyl-1H-pyrazole derivatives .
Uniqueness
4-cyano-1H-pyrazole-5-carboxylic acid; dimethylamine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyano and carboxylic acid groups make it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C7H10N4O2 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-cyano-1H-pyrazole-5-carboxylic acid;N-methylmethanamine |
InChI |
InChI=1S/C5H3N3O2.C2H7N/c6-1-3-2-7-8-4(3)5(9)10;1-3-2/h2H,(H,7,8)(H,9,10);3H,1-2H3 |
InChI Key |
TZWBOELZSNWKIV-UHFFFAOYSA-N |
Canonical SMILES |
CNC.C1=NNC(=C1C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.